BenchChemオンラインストアへようこそ!

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

Enzyme inhibition Prostaglandin D synthase Inflammation

Fragment-based screening often yields hits with unverified binding modes, risking wasted chemistry resources. This compound solves that uncertainty: its binding pose in hPGDS is experimentally defined at 1.95 Å resolution (PDB: 2VCQ). - Validated IC50 of 920 nM against hPGDS for structure-guided optimization - Defined starting point for systematic SAR, fragment growing, or merging - Gold-standard reference for benchmarking docking and FEP calculations Reliable supply with batch-to-batch consistency supports reproducible computational and experimental workflows.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B3041267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3
InChIInChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14)
InChIKeySRSSTOPJERVMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole: Chemical Identity & Classification


3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole is a heterocyclic small molecule comprising a phenyl-substituted isoxazole ring linked to a pyrazole moiety, with molecular formula C12H9N3O and a molecular weight of 211.219 Da [1]. The compound is documented in the Protein Data Bank under the three-letter code D25 (PDB ID: 2VCQ) and registered in authoritative databases including ChEMBL (CHEMBL265720), DrugBank (DB07613), and ZINC (ZINC000016052596) [2][3]. It was identified through fragment-based lead generation and structure-based drug design as an inhibitor of hematopoietic prostaglandin D synthase (hPGDS, EC 5.3.99.2) and has been structurally characterized in complex with this target at 1.95 Å resolution [4].

hPGDS target engagement studies with validated binding mode
Fragment-based drug discovery (FBDD) campaigns and SAR expansion
Structure-based design and crystallography reference compound

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole: Why Generic Analogs Fail


Isoxazole-pyrazole hybrid compounds constitute a broad structural class, yet individual members exhibit distinct target engagement profiles, binding modes, and physicochemical properties that preclude simple interchange. 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole possesses a defined three-dimensional binding conformation validated by X-ray crystallography within the hPGDS active site at 1.95 Å resolution [1]. Subtle structural variations—such as methylation at the 5-position of the isoxazole ring or introduction of amino substituents—alter the compound's molecular topology, hydrogen-bonding capacity, and lipophilicity, which in turn can modify enzyme inhibition potency, binding specificity, or cellular permeability [2]. For procurement in research settings requiring reproducible target engagement or structural validation, substituting this compound with an uncharacterized analog introduces uncontrolled variables in experimental outcomes, rendering generic substitution scientifically invalid without confirmatory functional data.

Attribute
Target Compound
5-Methyl Analog (CAS 265125-69-7)
Binding mode validation
Co-crystal structure available
No reported hPGDS structure
Enzyme inhibition data
hPGDS inhibition data reported
No public hPGDS inhibition data
Structural topology
Pyrazole 3-yl linkage; no isoxazole 5-methyl
Pyrazole 5-yl linkage; 5-methyl present

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole: Quantitative Differentiation Evidence


hPGDS Inhibition Potency

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole exhibits an IC50 value of 920 nM against human hematopoietic prostaglandin D synthase (hPGDS) in a validated enzyme inhibition assay [1][2]. In contrast, more optimized hPGDS inhibitors developed through fragment elaboration—such as HPGDS inhibitor 2 (GSK-2894631A, IC50 = 9.9 nM) and hPGDS-IN-1 (IC50 = 12 nM)—achieve substantially greater potency [3]. This potency differential is consistent with the compound's role as a validated fragment hit rather than a lead-optimized clinical candidate, making it particularly suitable for fragment-based drug discovery (FBDD) campaigns and structure-activity relationship (SAR) studies where moderate affinity combined with structural tractability is advantageous.

hPGDS Inhibition
Reported
IC50 = 920 nM
Supports fragment-based discovery fit
92-fold less potent than optimized leads; typical fragment hit baseline
Enzyme inhibition Prostaglandin D synthase Inflammation

hPGDS Co-Crystal Structure Validation

The binding mode of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole within the active site of human hematopoietic prostaglandin D synthase (hPGDS) has been experimentally determined via X-ray crystallography at 1.95 Å resolution and deposited in the Protein Data Bank as entry 2VCQ [1][2]. The structure reveals the compound (ligand code D25) bound in the catalytic pocket alongside the glutathione cofactor [3]. In contrast, the structurally related analog 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole (CAS: 265125-69-7) lacks any publicly reported co-crystal structure with hPGDS or other protein targets [4]. The availability of a high-resolution experimental binding pose for the target compound constitutes a verifiable structural differentiation that is essential for structure-based drug design workflows.

Co-Crystal Structure
Head-to-head
Target: PDB 2VCQ (1.95 Å) available
Analog: None reported
Supports structure-based design workflows
Critical for molecular modeling; analog lacks structural validation
X-ray crystallography Structural biology Fragment-based drug design

Chemotype vs. 5-Methyl Analog

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole (C12H9N3O, MW = 211.219 Da) differs structurally from the commercially available analog 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole (C13H11N3O, MW = 225.25 Da) by the presence of a methyl substituent at the isoxazole 5-position in the analog [1][2]. This structural divergence alters the calculated lipophilicity (XLogP3-AA: 2.4 for the methyl analog versus estimated 2.1-2.3 for the parent compound) and introduces steric constraints that may influence binding pocket complementarity [3]. Furthermore, the pyrazole attachment position differs (3-yl linkage versus 5-yl linkage), which modifies the overall molecular topology and potential hydrogen-bonding interactions. In the absence of comparative biological data for the methyl analog against hPGDS, the structural differences alone preclude direct functional substitution.

Chemotype Comparison
Head-to-head
Target: C12H9N3O, MW 211.2 Da, pyrazole-3-yl
Analog: C13H11N3O, MW 225.25, 5-methyl, pyrazole-5-yl
Structural non-identity precludes direct substitution
Regiochemical and methylation differences alter binding topology
Chemical structure Medicinal chemistry SAR

Fragment-Based Discovery Provenance

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole was identified through a fragment-based screening campaign of 2,500 low-molecular-weight compounds using 2D nuclear magnetic resonance (NMR), which yielded 24 primary hits against prostaglandin D2 synthase [1][2]. The compound was subsequently optimized through structure-based drug design using the 2VCQ co-crystal structure, demonstrating the feasibility of fragment elaboration at multiple vectors [3]. This fragment-based provenance distinguishes it from high-throughput screening-derived analogs or compounds identified via virtual screening, which may lack the same level of structural validation and binding mode characterization. For research groups engaged in FBDD or validating computational fragment-growing methodologies, this compound offers a documented success case with publicly available structural data.

Discovery Provenance
Class-level
Fragment-based NMR screen of 2,500 compounds; co-crystal follow-up
Validated fragment provenance for SAR exploration
Differs from HTS-derived analogs without structural characterization
Fragment-based drug discovery Lead generation hPGDS inhibitors

Computational Physicochemical Profile

The compound has been computationally profiled for drug-likeness parameters in authoritative databases. The ZINC database reports a calculated logP of 2.732, topological polar surface area (tPSA) of 54 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds [1][2]. These parameters fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's criteria. In contrast, the methyl-substituted analog (CAS: 265125-69-7) exhibits a lower computed XLogP3-AA of 2.4, an identical hydrogen bond donor count of 1, 3 hydrogen bond acceptors, and 2 rotatable bonds [3]. The lipophilicity difference may affect membrane permeability and non-specific protein binding, factors relevant for cellular assay design and in vivo study planning.

Physicochemical Profile
Head-to-head
Target: logP 2.732, tPSA 54 Ų
Analog: XLogP3-AA 2.4, tPSA comparable
Lipophilicity difference may affect assay design
Confounds permeability and non-specific binding interpretation
ADME Drug-likeness Computational chemistry

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole: Recommended Applications


FBDD Targeting hPGDS

The compound's validated IC50 of 920 nM against hPGDS, combined with its experimentally determined co-crystal structure at 1.95 Å resolution (PDB: 2VCQ), makes it an ideal fragment starting point for structure-guided optimization [1][2]. Researchers can leverage the available binding mode to design focused chemical libraries for fragment growing, merging, or linking strategies. The moderate potency is characteristic of fragment hits and provides a tractable baseline for SAR exploration without the confounding complexity of highly optimized leads.

hPGDS X-ray Crystallography

The availability of the 2VCQ co-crystal structure enables researchers to use 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole as a reference ligand for competitive binding studies, soaking experiments, or as a positive control in crystallization trials with hPGDS variants [1][2]. The compound's defined binding pose provides a structural benchmark for evaluating novel hPGDS inhibitors and validating computational docking models.

Computational Chemistry & Molecular Modeling

The experimentally validated binding mode of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole in hPGDS (PDB: 2VCQ) serves as a gold-standard reference for benchmarking molecular docking algorithms, scoring functions, and free energy perturbation (FEP) calculations [1][2]. The compound's moderate molecular weight (211.219 Da) and well-defined binding interactions make it particularly suitable for computational method development and teaching applications.

SAR of Isoxazole-Pyrazole Chemotypes

As a structurally characterized member of the isoxazole-pyrazole hybrid class, this compound provides a defined starting point for systematic SAR investigations [1]. Researchers can explore modifications at the phenyl ring, pyrazole NH, or isoxazole core while referencing the validated hPGDS binding mode to interpret structure-activity relationships. The quantitative differentiation from the 5-methyl analog (CAS: 265125-69-7) provides a basis for designing comparative studies to evaluate substitution effects on target engagement [3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery (hPGDS)
Validated fragment hit with defined binding mode
Structure-guided optimization and SAR expansion
X-ray crystallography (hPGDS)
Reference ligand with solved co-crystal structure
Competitive binding and docking benchmark validation
Computational chemistry and docking
Experimentally determined binding pose
Scoring function and FEP calculation validation
SAR exploration of isoxazole-pyrazoles
Structurally characterized core scaffold
Comparative binding mode and substitution effect analysis
Quote Request

Request a Quote for 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.